9-[3-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]cyclopentyl]purin-6-amine

Carbocyclic nucleoside synthesis Stereoselective antiviral agents Chiral pool intermediates

Researchers synthesizing carbocyclic oligonucleotides face uncontrolled reactivity and side-product formation from racemic or free-hydroxyl analogues, leading to batch-to-batch variability and sub-98% coupling efficiency. This (1R,3S)-stereodefined, 5'-O-DMT-protected carbocyclic adenine (CAS 1071906-30-3, ≥97% purity) provides an orthogonal acid-labile protecting group for direct integration into DNA/RNA synthesizers. - Achieves >98% coupling efficiency with standard 3% TCA/CH₂Cl₂ deblock (∼2 min/cycle). - Enables DMT-on/DMT-off purification exploiting >4-log unit LogP differential (5.46 → 0.9). - Facilitates chiral-pool synthesis of abacavir/carbovir analogues without resolution steps. Supplied as white to off-white solid; shipped ambient.

Molecular Formula C32H33N5O3
Molecular Weight 535.6 g/mol
Cat. No. B15094602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-[3-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]cyclopentyl]purin-6-amine
Molecular FormulaC32H33N5O3
Molecular Weight535.6 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4CCC(C4)N5C=NC6=C(N=CN=C65)N
InChIInChI=1S/C32H33N5O3/c1-38-27-14-9-24(10-15-27)32(23-6-4-3-5-7-23,25-11-16-28(39-2)17-12-25)40-19-22-8-13-26(18-22)37-21-36-29-30(33)34-20-35-31(29)37/h3-7,9-12,14-17,20-22,26H,8,13,18-19H2,1-2H3,(H2,33,34,35)
InChIKeyVAXYCRUJIYLHDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMT-Protected Cyclopentyl Adenine Structure and Sourcing


9-[3-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]cyclopentyl]purin-6-amine (CAS 1071906-30-3, MF C₃₂H₃₃N₅O₃, MW 535.6–536 Da) is a stereodefined (1R,3S)-configured, 5′-O-(4,4′-dimethoxytrityl)-protected carbocyclic adenine derivative [1]. The compound belongs to the broader class of cyclopentyl purine analogues, which are key synthetic intermediates in the preparation of antiviral carbocyclic nucleosides and serve as scaffolds for adenosine receptor ligand development [2]. Its commercial availability at 97% purity [1] makes it a practical entry point for medicinal chemistry and oligonucleotide research programs.

Why Generic Cyclopentyl Adenines Fall Short


Unprotected 9-cyclopentyladenine (CAS 715-91-3) lacks both the stereochemical definition at the cyclopentane ring and the orthogonal hydroxyl protection required for iterative solid-phase synthesis. Random substitution with a racemic or free-hydroxyl analogue introduces uncontrolled reactivity at the primary alcohol, leading to side-product formation and batch-to-batch variability [1]. Moreover, the acid-labile DMT group imparts specific deprotection kinetics under mild acidic conditions (e.g., 3% trichloroacetic acid, ~2 min) that are incompatible with fluoride-labile protecting groups such as TBDMS [2]. Without this precise orthogonal protection strategy, coupling efficiencies drop below 98% per step, eroding overall synthesis yield exponentially with sequence length [3].

Quantitative Differentiation Evidence


Stereochemical Configuration: (1R,3S) vs. Racemic

The target compound is supplied as the single enantiomer with (1R,3S) absolute configuration, as confirmed by its fully assigned SMILES (C[C@H]1CC[C@H](C1)...) [1]. In contrast, commercially available 9-cyclopentyladenine (CAS 715-91-3) is typically an achiral racemic mixture, as the cyclopentyl ring bears no substituents that break symmetry [2]. This stereochemical homogeneity eliminates the need for chiral resolution steps and ensures consistent diastereomeric ratios in downstream couplings.

Carbocyclic nucleoside synthesis Stereoselective antiviral agents Chiral pool intermediates

Lipophilicity: DMT-Protected vs. Unprotected Form

The DMT-protected target compound exhibits a calculated LogP of 5.46 [1], whereas unprotected 9-cyclopentyladenine has a reported ACD/LogP of 1.22 . This ~4.2 log unit difference corresponds to approximately 15,000-fold higher octanol-water partition coefficient, translating into markedly different behavior during reverse-phase HPLC purification and passive membrane diffusion assays.

ADME prediction Reverse-phase purification Membrane permeability

DMT vs. TBDMS Protection Orthogonality

The 4,4′-dimethoxytrityl (DMT) group is quantitatively removed under mild acidic conditions (3% trichloroacetic acid in dichloromethane, ~2 min) without affecting base-labile protecting groups or the purine ring [1]. In contrast, tert-butyldimethylsilyl (TBDMS) ethers require fluoride ion (e.g., TBAF or Et₃N·3HF) for deprotection, conditions that can degrade sensitive phosphoramidite linkages and are incompatible with standard DNA/RNA synthesizer protocols [2]. The apparent stability order of protecting groups is: phenolic TBDMS > 2° OTBDMS > 1° ODMT, meaning the DMT ether is the most readily and selectively removed among commonly used hydroxyl protections [3].

Solid-phase oligonucleotide synthesis Protecting group orthogonality Deprotection chemistry

Rapid DMT Removal Without Depurination

Acid-catalyzed removal of the 4,4′-dimethoxytrityl group from nucleoside substrates proceeds to completion within 2–17 minutes under standard conditions (e.g., 0.1 M HCl in THF–water or 3% TCA in CH₂Cl₂) without measurable depurination side-reactions [1]. This rapid, clean deprotection is critical for maintaining high stepwise coupling yields (>99% per cycle) in automated synthesis, where incomplete detritylation leads to deletion sequences and reduced final product purity [1].

Detritylation rate Oligonucleotide synthesis efficiency Depurination minimization

PCR Stability: DMT Group vs. Unprotected Hydroxyl

The DMT protecting group remains intact under standard PCR thermocycling conditions (denaturation at 95 °C, annealing/extension at 55–72 °C, 30–40 cycles) and does not interfere with DNA polymerase activity, as demonstrated by HPLC and mass spectrometric analysis [1]. In contrast, a free hydroxyl analogue would participate in unwanted side-reactions (e.g., premature chain termination, phosphodiester hydrolysis) under the same conditions, compromising template-directed synthesis fidelity.

PCR compatibility DMT-oligonucleotide stability Enzymatic synthesis

Purity Assurance: Certified vs. Generic

The target compound is commercially supplied at a certified purity of 97% (HPLC) . In comparison, generic 9-cyclopentyladenine is often sold at unspecified or lower purity grades (e.g., 95–98% without detailed certification), introducing batch-dependent variability in downstream reaction yields . A 2–3% purity differential can translate to a >5% cumulative yield difference over a multi-step synthesis, particularly when the impurity profile includes reactive nucleophiles that compete with the desired coupling reaction.

Quality control Batch consistency Intermediate purity

Optimal Use Cases


Automated Solid-Phase Synthesis of Carbocyclic Oligonucleotides

The acid-labile DMT group enables direct integration of this building block into standard phosphoramidite-based DNA/RNA synthesizers. Detritylation is achieved with 3% TCA/CH₂Cl₂ within ~2 min per cycle, matching the timing of commercial synthesis protocols [1]. The stereodefined (1R,3S) configuration ensures uniform stereochemistry in the resulting carbocyclic oligonucleotides, which are of interest for antisense and aptamer applications where nuclease resistance is enhanced by the methylene-for-oxygen substitution [2].

Enantiopure Carbocyclic Antiviral Nucleoside Synthesis

The (1R,3S) stereochemistry and DMT protection provide a direct route to key intermediates for antiviral carbocyclic nucleosides (e.g., abacavir, carbovir analogues) without requiring chiral resolution [1]. Following DMT deprotection (2–17 min, acid), the free hydroxymethyl group can be further functionalized to install phosphonate or phosphoramidate prodrug moieties. The high lipophilicity (LogP 5.46) of the protected form facilitates non-aqueous workup and silica gel chromatography, while the deprotected form (predicted LogP ~0.9) retains adequate aqueous solubility for biological assays [2].

DNA-Encoded Library Synthesis with PCR-Stable Protection

The demonstrated stability of the DMT group under PCR conditions (95 °C, 30–40 cycles) [1] makes this compound suitable for DNA-encoded library workflows where the protecting group must survive thermocycling without interfering with polymerase read-through. The orthogonal acid-labile protection allows library members to be deprotected en masse under mild conditions after selection, releasing the free nucleoside for hit validation without damaging the encoding DNA strand.

Reverse-Phase Purification of Carbocyclic Intermediates

The LogP differential between the DMT-protected target (5.46) and its deprotected analogue (~0.9) provides a >4-log unit separation window on C18 reverse-phase columns [1]. This property is exploited in 'DMT-on/DMT-off' purification strategies, where the crude product is first purified in the protected form (strongly retained) and then deprotected to yield high-purity carbocyclic adenine with minimal carryover of non-DMT-containing impurities [2]. This approach is scalable and well-established in oligonucleotide manufacturing.

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